Methyl 3,5-bis[2-(3-bromobenzoyl)carbohydrazonoyl]-4-hydroxybenzoate
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Overview
Description
Methyl 3,5-bis[2-(3-bromobenzoyl)carbohydrazonoyl]-4-hydroxybenzoate is a complex organic compound with the molecular formula C24H18Br2N4O5 This compound is characterized by the presence of multiple functional groups, including bromobenzoyl, carbohydrazonoyl, and hydroxybenzoate moieties
Preparation Methods
The synthesis of Methyl 3,5-bis[2-(3-bromobenzoyl)carbohydrazonoyl]-4-hydroxybenzoate typically involves multi-step organic reactions. One common synthetic route includes the reaction of 3-bromobenzoyl chloride with carbohydrazide to form the carbohydrazonoyl intermediate. This intermediate is then reacted with methyl 3,5-dihydroxybenzoate under specific conditions to yield the final product. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .
Chemical Reactions Analysis
Methyl 3,5-bis[2-(3-bromobenzoyl)carbohydrazonoyl]-4-hydroxybenzoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can convert the bromobenzoyl groups into benzyl groups using reducing agents like lithium aluminum hydride.
Substitution: The bromine atoms in the bromobenzoyl groups can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines
Scientific Research Applications
Methyl 3,5-bis[2-(3-bromobenzoyl)carbohydrazonoyl]-4-hydroxybenzoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and coordination polymers.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme inhibition and protein-ligand interactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to modulate biological pathways.
Industry: It is used in the development of advanced materials with specific properties, such as photoluminescence and chemosensing
Mechanism of Action
The mechanism of action of Methyl 3,5-bis[2-(3-bromobenzoyl)carbohydrazonoyl]-4-hydroxybenzoate involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. This binding is often mediated by hydrogen bonding, hydrophobic interactions, and van der Waals forces. The pathways involved in its mechanism of action are still under investigation, but it is believed to affect signal transduction and metabolic processes .
Comparison with Similar Compounds
Methyl 3,5-bis[2-(3-bromobenzoyl)carbohydrazonoyl]-4-hydroxybenzoate can be compared with similar compounds such as:
Methyl 3,5-bis(bromomethyl)benzoate: This compound has a simpler structure with bromomethyl groups instead of bromobenzoyl groups.
4-(2-(3-Bromobenzoyl)carbohydrazonoyl)-2-methoxyphenyl 4-methoxybenzoate: This compound has similar functional groups but differs in the substitution pattern on the benzene ring. The uniqueness of this compound lies in its combination of functional groups, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C24H18Br2N4O5 |
---|---|
Molecular Weight |
602.2 g/mol |
IUPAC Name |
methyl 3,5-bis[(E)-[(3-bromobenzoyl)hydrazinylidene]methyl]-4-hydroxybenzoate |
InChI |
InChI=1S/C24H18Br2N4O5/c1-35-24(34)16-8-17(12-27-29-22(32)14-4-2-6-19(25)10-14)21(31)18(9-16)13-28-30-23(33)15-5-3-7-20(26)11-15/h2-13,31H,1H3,(H,29,32)(H,30,33)/b27-12+,28-13+ |
InChI Key |
SZUQFCCTZSQWPF-ZDMXEENZSA-N |
Isomeric SMILES |
COC(=O)C1=CC(=C(C(=C1)/C=N/NC(=O)C2=CC(=CC=C2)Br)O)/C=N/NC(=O)C3=CC(=CC=C3)Br |
Canonical SMILES |
COC(=O)C1=CC(=C(C(=C1)C=NNC(=O)C2=CC(=CC=C2)Br)O)C=NNC(=O)C3=CC(=CC=C3)Br |
Origin of Product |
United States |
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